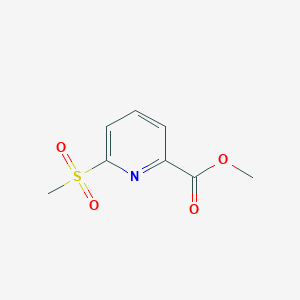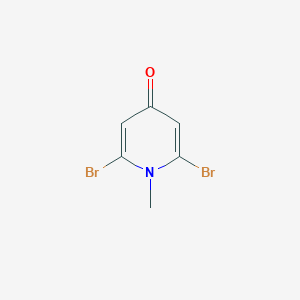
2,6-Dibromo-1-methylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-1-methylpyridin-4(1H)-one is a brominated derivative of pyridinone. Pyridinones are a class of organic compounds characterized by a pyridine ring with a ketone group. The presence of bromine atoms in the 2 and 6 positions can significantly alter the chemical properties and reactivity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, with careful control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The methyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridinones.
Reduction: Formation of 1-methylpyridin-4(1H)-one.
Oxidation: Formation of carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can also participate in halogen bonding, influencing molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-1-methylpyridin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine.
2,6-Difluoro-1-methylpyridin-4(1H)-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,6-Dibromo-1-methylpyridin-4(1H)-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs.
Propiedades
Fórmula molecular |
C6H5Br2NO |
|---|---|
Peso molecular |
266.92 g/mol |
Nombre IUPAC |
2,6-dibromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H5Br2NO/c1-9-5(7)2-4(10)3-6(9)8/h2-3H,1H3 |
Clave InChI |
JFNJIYQLXAQHCT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=O)C=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


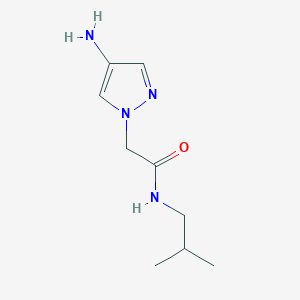

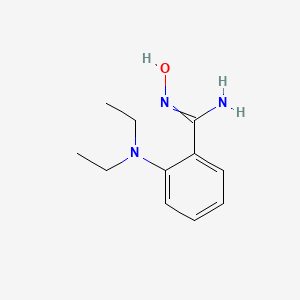

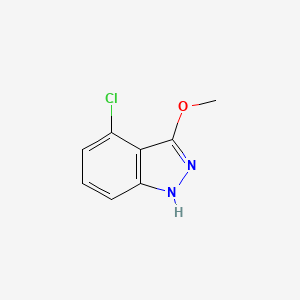
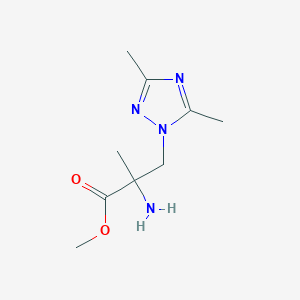
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)

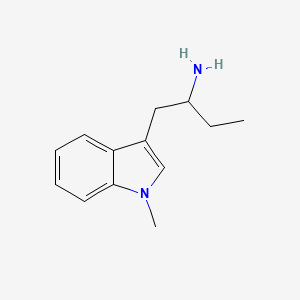
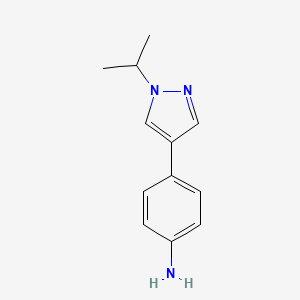
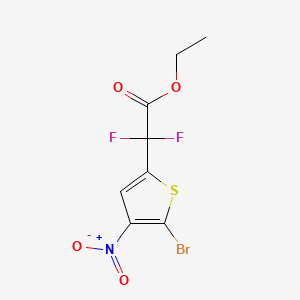
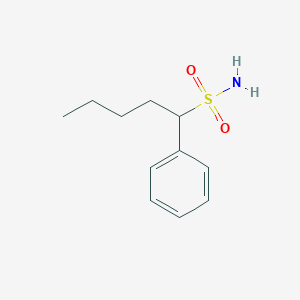
![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
